2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibitors for Cancer Treatment
Research led by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the queried compound, demonstrates their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their therapeutic potential in cancer treatment, with certain analogs showing improved drug-like properties, including better solubility and the ability to attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Applications
A study by Baviskar et al. (2013) synthesized a new series of compounds structurally related to the queried compound, demonstrating their antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Antitumor Activity
Hu et al. (2008) explored asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains for their in vitro antitumor activity. The study highlights the synthesis of compounds with potential antitumor properties, suggesting the significance of triazole derivatives in developing novel antitumor agents (Hu et al., 2008).
Synthesis and Structural Elucidation
Research by MahyavanshiJyotindra et al. (2011) focused on the synthesis and structural elucidation of N-aryl-acetamide derivatives, including antimicrobial activity evaluation. This study contributes to the understanding of the structural aspects and potential biological applications of triazole compounds (MahyavanshiJyotindra et al., 2011).
Antiviral and Virucidal Activity
Wujec et al. (2011) conducted a study on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, evaluating their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. This research opens avenues for the development of new antiviral compounds with potential applications in treating viral infections (Wujec et al., 2011).
Mechanism of Action
Target of action
Triazoles are a class of drugs that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . Sulfanylacetamides, on the other hand, are less well-studied, and their targets can vary widely depending on the specific compound.
Mode of action
As mentioned, triazoles inhibit the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols that are toxic to the fungus and cause the fungal cell membrane to become permeable and leaky . The mode of action of sulfanylacetamides is less clear and would depend on the specific compound.
Biochemical pathways
The primary biochemical pathway affected by triazoles is the ergosterol biosynthesis pathway in fungi. By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . The biochemical pathways affected by sulfanylacetamides would depend on the specific compound.
Pharmacokinetics
Many triazoles are well-absorbed orally and are metabolized in the liver . The pharmacokinetics of sulfanylacetamides would depend on the specific compound.
Result of action
The result of the action of triazoles is the death of the fungal cell due to the disruption of the cell membrane . The results of the action of sulfanylacetamides would depend on the specific compound and its target.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-6-5-7-13(10-12)16-20-21-17(22(16)18)24-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMHEYSTNIMXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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